TAK-448 acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TAK-448 (acetato), también conocido como acetato de MVT-602, es un péptido sintético que actúa como un potente agonista del receptor KISS1 (KISS1R). Este compuesto es estructuralmente similar a la kisspeptina, un péptido natural involucrado en la regulación del eje hormonal reproductivo. TAK-448 (acetato) ha demostrado un potencial significativo en la investigación médica, particularmente en el tratamiento del cáncer de próstata y afecciones relacionadas con la salud reproductiva .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TAK-448 (acetato) implica el ensamblaje de una secuencia nonapéptida a través de la síntesis de péptidos en fase sólida (SPPS). El proceso generalmente incluye los siguientes pasos:

Acoplamiento de aminoácidos: Adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina.

Desprotección: Eliminación de grupos protectores de los aminoácidos.

Escisión de la resina: El péptido se escinde de la resina y se purifica.

Las condiciones de reacción a menudo implican el uso de reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato) y bases como DIPEA (N,N-Diisopropiletilamina) en solventes como DMF (Dimetilformamida).

Métodos de producción industrial

La producción industrial de TAK-448 (acetato) sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sintetizadores de péptidos automatizados y técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones

TAK-448 (acetato) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. Después de la síntesis, puede participar en:

Hidrólisis: Descomposición de los enlaces peptídicos en presencia de agua.

Oxidación: Oxidación potencial de las cadenas laterales de los aminoácidos en condiciones específicas.

Reactivos y condiciones comunes

Hidrólisis: Generalmente ocurre en condiciones ácidas o básicas.

Oxidación: Puede ser inducida utilizando agentes oxidantes como el peróxido de hidrógeno.

Principales productos formados

El principal producto de interés es el péptido intacto, TAK-448 (acetato). La hidrólisis puede conducir a la formación de fragmentos peptídicos más pequeños, mientras que la oxidación puede resultar en residuos de aminoácidos modificados.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

TAK-448 exhibits a dose-proportional pharmacokinetic profile. In clinical studies, maximum plasma concentrations are typically reached within 0.25 to 0.5 hours post-administration. The median terminal elimination half-life ranges from 1.4 to 5.3 hours, depending on the dosage and administration route .

Pharmacodynamics:

The drug has shown significant effects in suppressing testosterone levels in both healthy subjects and patients with prostate cancer. In phase 1 studies, continuous administration resulted in testosterone levels dropping below castration levels in a significant number of patients . Additionally, reductions in prostate-specific antigen (PSA) levels were observed, indicating a potential therapeutic effect on tumor growth .

Prostate Cancer Treatment

TAK-448 has been primarily investigated for its role in androgen-deprivation therapy (ADT) for prostate cancer. Studies indicate that it may provide more rapid and profound reductions in plasma testosterone and PSA levels compared to traditional therapies like leuprolide (TAP-144). In animal models, TAK-448 demonstrated superior anti-tumor activity during both androgen-sensitive and castration-resistant phases of prostate cancer .

Table 1: Comparative Efficacy of TAK-448 vs. Leuprolide

| Parameter | TAK-448 | Leuprolide |

|---|---|---|

| Testosterone Reduction | Rapid and profound | Slower onset |

| PSA Level Reduction | Significant (>50% in trials) | Moderate |

| Tumor Volume Reduction | Greater anti-tumor activity | Less effective |

Hormonal Disorders

Beyond oncology, TAK-448 is being explored for its potential in treating conditions associated with low testosterone levels, such as hypogonadotropic hypogonadism. The drug's ability to modulate hormone levels presents opportunities for managing various endocrine disorders .

Case Studies

Several case studies have illustrated the practical applications of TAK-448:

- Phase 1 Safety Study : A study involving healthy males aged 50 years or older evaluated the safety and tolerability of multiple dosing regimens of TAK-448. Results indicated that adverse events were predominantly mild to moderate, with a notable reduction in testosterone levels observed across all dosing groups .

- Prostate Cancer Patient Trials : In an open-label phase 1 study involving prostate cancer patients, administration of a depot formulation of TAK-448 resulted in significant decreases in both testosterone and PSA levels after one month of treatment. This supports its potential as a long-term treatment option for managing advanced prostate cancer .

- Pharmacokinetic/Efficacy Correlation Analysis : A study utilizing rat models demonstrated that TAK-448 not only reduced hormone levels but also inhibited tumor growth more effectively than leuprolide during both hormone-sensitive and castration-resistant phases .

Mecanismo De Acción

TAK-448 (acetato) ejerce sus efectos uniéndose y activando el receptor KISS1 (KISS1R). Esta activación conduce a la liberación de la hormona liberadora de gonadotropinas (GnRH), que a su vez estimula la secreción de la hormona luteinizante (LH) y la hormona foliculoestimulante (FSH). Estas hormonas juegan un papel crucial en la regulación de las funciones reproductivas. En el cáncer de próstata, se ha demostrado que TAK-448 (acetato) inhibe la proliferación de células cancerosas al modular los niveles hormonales .

Comparación Con Compuestos Similares

TAK-448 (acetato) se puede comparar con otros agonistas del receptor KISS1 como:

Kisspeptina-10: Un péptido más corto con afinidad similar al receptor pero diferentes propiedades farmacocinéticas.

Kisspeptina-234: Otro péptido sintético con variaciones en la unión al receptor y la actividad biológica.

TAK-448 (acetato) es único debido a su alta potencia, estabilidad y modificaciones específicas de la secuencia que mejoran su potencial terapéutico .

Actividad Biológica

TAK-448 acetate, a synthetic peptide analog of kisspeptin, has garnered attention for its potential therapeutic applications, particularly in the treatment of prostate cancer. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of this compound

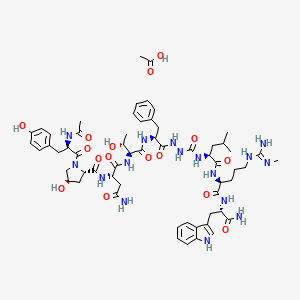

- Chemical Structure : this compound is characterized by its complex peptide structure, which includes multiple amino acids that mimic the natural kisspeptin hormone.

- Molecular Weight : 1285.41 g/mol

- CAS Number : 1470374-22-1

- Formula : C₆₀H₈₄N₁₆O₁₆

Pharmacokinetics

TAK-448 exhibits notable pharmacokinetic properties that influence its biological activity:

-

Administration Routes :

- Subcutaneous (SC) administration shows non-linear pharmacokinetics, with less than dose-proportional increases in the area under the plasma concentration-time curve (AUC) at doses of 0.1, 1, and 10 mg/kg in rats .

- Intravenous (IV) administration results in linear pharmacokinetics across similar dose ranges .

- Absorption and Metabolism :

- Dose-Response Relationship :

Pharmacodynamics

This compound acts primarily as an agonist of the kisspeptin receptor, leading to significant endocrine effects:

- Hormonal Effects : A single injection of TAK-448 significantly elevates plasma levels of follicle-stimulating hormone (FSH) and testosterone (T) in male rats .

- Anti-Tumor Activity : In preclinical models, particularly androgen-sensitive prostate cancer models using VCaP xenografts, TAK-448 demonstrates potent anti-tumor effects. Treatment with doses ranging from 0.01 to 3 mg/kg resulted in substantial tumor growth inhibition .

Clinical Studies

Several clinical studies have evaluated the safety and efficacy of TAK-448:

-

Phase 1 Study :

- Conducted with healthy subjects and patients with prostate cancer, this study reported that continuous infusion of TAK-448 was well tolerated and resulted in sustained suppression of testosterone levels .

- Notably, testosterone levels dropped below baseline values within 48 hours post-administration.

- Pharmacokinetic/Pharmacodynamic Modeling :

Table: Summary of Key Findings from Clinical Studies

| Study Type | Subjects | Key Findings |

|---|---|---|

| Phase 1 Study | Healthy subjects | Well tolerated; testosterone suppression observed |

| Preclinical Model | Male rats (VCaP) | Significant anti-tumor activity; effective at various doses |

| PK/PD Modeling | Rat xenograft model | Direct tumor growth inhibition; hormone-independent effects |

Propiedades

Número CAS |

1470374-22-1 |

|---|---|

Fórmula molecular |

C60H84N16O16 |

Peso molecular |

1285.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |

InChI |

InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |

Clave InChI |

ITKNOAGWRWNSIK-NHDJLUSCSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O.CC(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |

Secuencia |

One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |

Sinónimos |

MVT-602 (acetate) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.